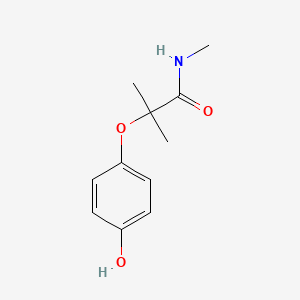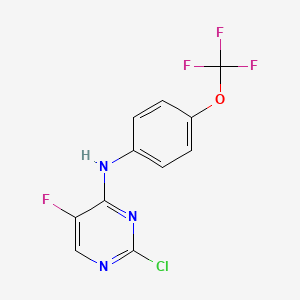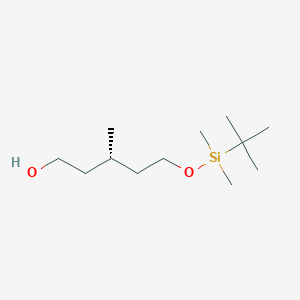
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a pentanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which protects the hydroxyl group from further reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: May be used in the development of pharmaceuticals that require specific structural modifications.
Industry: Utilized in the production of high-performance materials, such as polymers and elastomers.
Mecanismo De Acción
The mechanism of action of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during synthetic processes. The tert-butyldimethylsiloxy group is stable under basic conditions but can be cleaved under acidic conditions or by nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but contains an aldehyde group instead of a pentanol backbone.
1,1-Bis(4-(tert-butyldimethylsiloxy)phenyl)ethylene: Contains two tert-butyldimethylsiloxy groups attached to a phenyl ring.
Uniqueness
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is unique due to its specific structural configuration, which provides distinct reactivity and stability profiles. This makes it particularly useful as a protecting group in organic synthesis and in the development of specialized materials.
Propiedades
Fórmula molecular |
C12H28O2Si |
|---|---|
Peso molecular |
232.43 g/mol |
Nombre IUPAC |
(3S)-5-[tert-butyl(dimethyl)silyl]oxy-3-methylpentan-1-ol |
InChI |
InChI=1S/C12H28O2Si/c1-11(7-9-13)8-10-14-15(5,6)12(2,3)4/h11,13H,7-10H2,1-6H3/t11-/m0/s1 |
Clave InChI |
ZRRVNTKZZOHRRC-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](CCO)CCO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(CCO)CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


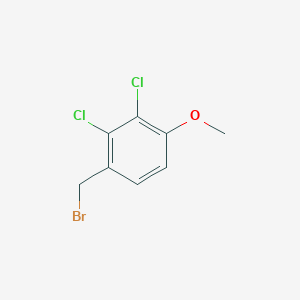

![[4-(4-Chloro-benzylamino)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone](/img/structure/B8413043.png)
![[5-(3-Trifluoromethylphenyl)tetrazol-1-yl] acetic acid](/img/structure/B8413052.png)
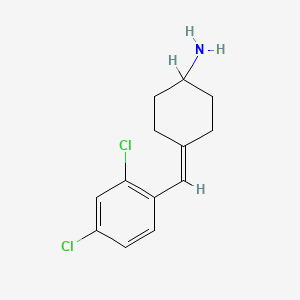
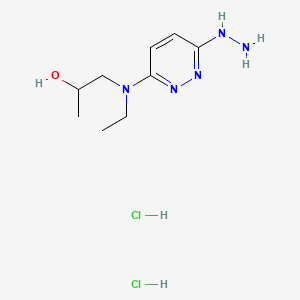
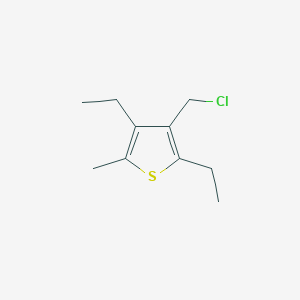
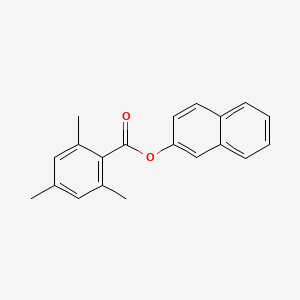
![(4S)-4-([5-[1-(ethoxycarbonyl)cyclobutoxy]-1-phenyl-1H-pyrazol-3-yl]formamido)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B8413083.png)
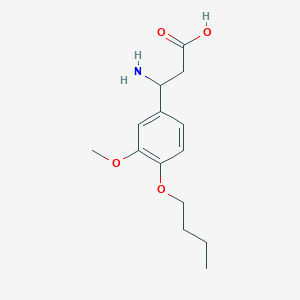
![2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-pyridin-3-ylamine](/img/structure/B8413090.png)
